Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness Advantage
The hydrochloride salt form of this compound provides solubility and handling advantages over the corresponding free base (CAS 66387-39-1). While direct aqueous solubility values for this specific compound pair have not been published in peer-reviewed literature, the general principle that hydrochloride salts of amines exhibit markedly greater aqueous dissolution rates than their parent free bases is well-established. A study on structurally related hydantoin derivatives demonstrated that hydrochloride salt formation increased intrinsic dissolution rates by a factor of up to 2,000 in 0.1 M hydrochloric acid relative to the corresponding free bases. [1] The target compound is supplied as a crystalline hydrochloride salt (MW 221.69 g/mol) with a minimum purity specification of 95%, as verified across multiple commercial suppliers including Enamine (catalog EN300-66296). [2] The free base analog (CAS 66387-39-1) has a reported melting point of 95–97 °C and is obtained as a lower-melting solid that may present different handling characteristics during weighing and formulation.
| Evidence Dimension | Aqueous dissolution rate (salt vs. free base) |
|---|---|
| Target Compound Data | Hydrochloride salt; enhanced aqueous solubility characteristic of amine hydrochloride salts |
| Comparator Or Baseline | Free base (CAS 66387-39-1); lower intrinsic aqueous solubility typical of neutral amine forms |
| Quantified Difference | Up to 2,000-fold increase in intrinsic dissolution rate reported for analogous hydantoin hydrochloride salts vs. free bases in 0.1 M HCl [class-level inference from structurally related hydantoins] |
| Conditions | Class-level inference from dissolution rate studies on hydantoin derivatives in 0.1 M hydrochloric acid; direct compound-specific head-to-head data not available |
Why This Matters
For researchers requiring aqueous reaction conditions or biological assay compatibility, the hydrochloride salt form eliminates the need for pre-dissolution in organic co-solvents, reducing protocol variability and potential solvent interference.
- [1] Journal of Pharmaceutical Sciences (via All Journals). Dissolution rate studies: hydrochloride salts of hydantoin derivatives possessed markedly greater intrinsic dissolution rates in 0.1 M HCl compared to parent compounds, with the largest rate acceleration observed being a factor of 2,000. Reference accessed via philo.alljournals.cn. View Source
- [2] Kuujia. Cas no 2172051-84-0: Enamine EN300-66296 pricing and purity data (95.0% purity; 0.5g: $391; 5.0g: $1488). Available at: https://www.kuujia.com/cas-2172051-84-0.html View Source
